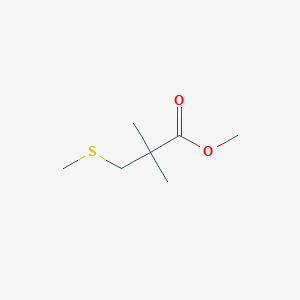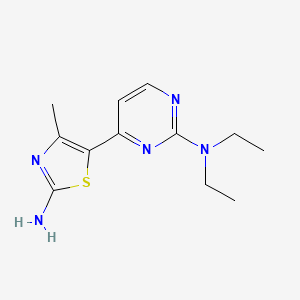
5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine (5-DEPT) is a synthetic compound that has been studied extensively for its potential applications in scientific research. 5-DEPT has a wide range of properties, including a low molecular weight, a high solubility in water, and a high affinity for certain biological molecules. It has been used in a variety of laboratories to study the structure and function of proteins, enzymes, and other biological molecules.
Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been explored for synthesizing pyranopyrimidine scaffolds, which are crucial in medicinal and pharmaceutical industries due to their wide applicability and bioavailability. The review by Parmar et al. (2023) discusses the synthetic pathways employed for the development of substituted pyrano[2,3-d]pyrimidine derivatives, highlighting the importance of these catalysts in the synthesis of lead molecules for further research and development Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023.
Biological Significance of Pyrimidine Derivatives
Pyrimidine derivatives have been identified as significant in various biological applications. For instance, biologically significant pyrimidine-appended optical sensors have been explored for their exquisite sensing materials alongside a range of medicinal applications. Jindal and Kaur (2021) compiled various pyrimidine-based optical sensors, emphasizing the versatility of pyrimidine derivatives in sensing and biological applications Gitanjali Jindal, N. Kaur, 2021.
Fluorinated Pyrimidines in Cancer Treatment
The development and application of fluorinated pyrimidines, like 5-Fluorouracil, have been significant in treating cancer. Gmeiner's (2020) review details the contributions of fluorine chemistry to the use of fluorinated pyrimidines in cancer therapy, providing insights into the synthesis, metabolism, and mechanistic studies of these compounds. This review underscores the roles of RNA- and DNA-modifying enzymes in the cytotoxicity of fluorinated pyrimidines and the potential for more precise cancer treatment W. Gmeiner, 2020.
Pyrimidine in Anti-inflammatory and Antitubercular Activity
Research on pyrimidine derivatives has also shown potential in anti-inflammatory and antitubercular activities. Studies have explored various derivatives for their in vitro anti-inflammatory activity, highlighting the therapeutic potential of these compounds in treating inflammation and tuberculosis. For example, Asif (2014) evaluated the antitubercular activity of certain pyrimidine derivatives, showing significant efficacy against mycobacterial strains, suggesting their potential as leads for anti-TB compounds M. Asif, 2014.
Properties
IUPAC Name |
5-[2-(diethylamino)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5S/c1-4-17(5-2)12-14-7-6-9(16-12)10-8(3)15-11(13)18-10/h6-7H,4-5H2,1-3H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVUMOKPYZVEFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=CC(=N1)C2=C(N=C(S2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


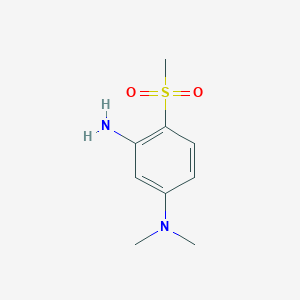

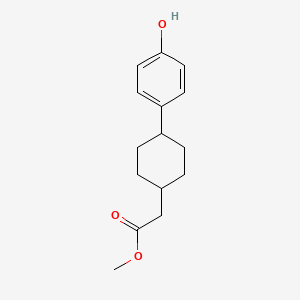

![3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1456625.png)

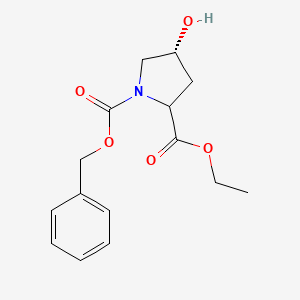
![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)
